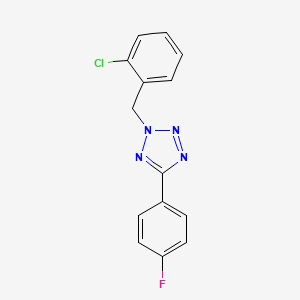![molecular formula C21H19NO3S B5502479 2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)
2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related furo[2,3-c]isoquinoline derivatives involves thermal cyclization via the Curtius rearrangement, demonstrating the complexity and specificity required in forming such intricate molecular structures. This process underscores the importance of precise conditions in achieving the desired compound configurations (Itô et al., 1978).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, the crystal structure of 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione offers insights into the spatial arrangement and bonding patterns within such molecules, highlighting the significance of structural analysis in understanding compound properties (Aliev et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving the compound focus on transformations and reactivity patterns that are essential for further modifications and applications. Protecting-group-free synthesis techniques and reactions with primary aliphatic and aromatic amines demonstrate the versatility and reactivity of the compound's chemical structure (Chen et al., 2017).
Physical Properties Analysis
Physical properties, including stability against acid, alkylation, and conversion processes, are crucial for understanding the compound's behavior under different conditions and its suitability for various research applications. The stability and physical characteristics of furo[2,3-c]isoquinoline derivatives provide a foundation for exploring the physical properties of "2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol" and related compounds (Itô et al., 1978).
Chemical Properties Analysis
The chemical properties of similar compounds, such as reactivity with nucleophiles and cyclization yields, shed light on the potential chemical behavior and applications of "2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol". Understanding these properties is essential for harnessing the compound's potential in scientific research, excluding pharmacological uses (Chen et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A foundational aspect of research on compounds like 2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol involves synthetic pathways to create complex heterocyclic structures. Studies have explored the synthesis of furo[2,3-c]isoquinoline derivatives, which are closely related to the target compound, highlighting methods such as thermal cyclization via the Curtius rearrangement for creating these intricate molecules (Itô et al., 1978). These synthetic approaches are crucial for developing novel compounds with potential biological and pharmaceutical applications.
One-step Synthesis Methods
Efficiency in synthesis is another critical area of research, with studies detailing one-step synthesis methods for creating acylisothiazoles from furans. These methods offer insights into regiospecific transformations and the utility of specific reagents and conditions for achieving high yields in synthesizing heterocyclic compounds. Such approaches could be applicable or adaptable for synthesizing compounds structurally related to the target molecule (Guillard et al., 2001).
Anticancer Applications
Research into the applications of heterocyclic compounds extends into the biomedical field, with studies on the synthesis of substituted tetrahydroisoquinolines as anticancer agents. These investigations underscore the potential therapeutic roles of complex heterocyclic molecules, offering a foundation for exploring the biomedical implications of compounds like 2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol. The focus on specific structural modifications and their impact on biological activity highlights the importance of detailed chemical synthesis in drug development (Redda et al., 2010).
Protecting-Group-Free Synthesis
Advancements in synthetic chemistry also include protecting-group-free approaches to create complex molecules, emphasizing the importance of efficient, streamlined synthetic routes. Such methods can enhance the accessibility and scalability of synthesizing heterocyclic compounds for research and potential pharmaceutical applications (Chen et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(phenylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-19-13-22(12-15-6-4-5-9-18(15)19)21(24)20-11-10-16(25-20)14-26-17-7-2-1-3-8-17/h1-11,19,23H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVICLCMZARGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(O3)CSC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(Phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)


